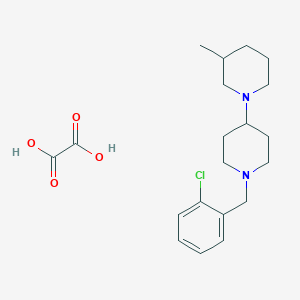
3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide
Vue d'ensemble
Description
3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide is a chemical compound that is widely used in scientific research for its diverse applications. The compound is also known as GW 9662 and is a selective peroxisome proliferator-activated receptor (PPAR) antagonist.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide involves the selective inhibition of PPARs. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. By inhibiting PPARs, this compound can alter the expression of genes involved in lipid and glucose metabolism, leading to changes in cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In general, the compound can alter cellular metabolism by inhibiting PPARs, leading to changes in lipid and glucose metabolism. This can have a wide range of effects on various physiological processes, including energy homeostasis, inflammation, and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide in lab experiments is its high selectivity for PPARs. This allows researchers to selectively target PPARs and investigate their role in various physiological processes. However, one of the main limitations of using the compound is its potential toxicity. The compound has been shown to be toxic in some cell lines, and caution should be taken when using it in lab experiments.
Orientations Futures
There are many future directions for the use of 3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide in scientific research. One potential direction is the investigation of its therapeutic potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another potential direction is the study of its effects on cellular metabolism in various pathological conditions, such as cancer and neurodegenerative diseases. Additionally, new synthesis methods for the compound may be developed to improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide is widely used in scientific research for its diverse applications. The compound is a selective PPAR antagonist and is used to study the role of PPARs in various physiological and pathological conditions. It is also used to investigate the potential therapeutic effects of PPAR antagonists in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
3-chloro-N-(2-methoxy-4-nitrophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-4-10(7-12(9)16)15(19)17-13-6-5-11(18(20)21)8-14(13)22-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLJLSVOHXQFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3973648.png)
![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3973705.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3973713.png)


![1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973721.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B3973732.png)

![N-allyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3973738.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3973749.png)